8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
Description
8-(Chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic coumarin derivative characterized by a fused 1,3-dioxole ring system at positions 6 and 7 (as per the chromen-6-one numbering) and a chloromethyl substituent at position 7. The chloromethyl group at position 8 enhances reactivity, making it a versatile intermediate for further functionalization, such as nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
8-(chloromethyl)-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c12-4-6-1-11(13)16-8-3-10-9(2-7(6)8)14-5-15-10/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWIQFDJAQEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with malonic acid in the presence of a catalyst such as piperidine, followed by cyclization.
Introduction of the Dioxole Ring: The dioxole ring is introduced by reacting the chromenone intermediate with a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxolo ring.
Chloromethylation: The final step involves the chloromethylation of the dioxolochromenone intermediate. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the chromenone core to a chromanol or chromane structure. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chromanols or chromanes.
Scientific Research Applications
8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, and cell proliferation mechanisms. For example, its antioxidant properties can reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 6H-[1,3]dioxolo[4,5-g]chromen-6-one core but differ in substituents at position 8, significantly altering their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 8-Substituted 6H-[1,3]dioxolo[4,5-g]chromen-6-one Derivatives

*Molecular formula and weight for this compound are inferred from structural analysis.
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The chloromethyl group confers electrophilic character, enabling alkylation or conjugation reactions . Benzofuran-containing derivatives (e.g., 8-(1-benzofuran-2-yl)) exhibit larger molecular frameworks, likely enhancing π-π stacking interactions in biological systems, though bioactivity remains unexplored . The 8-propyl derivative demonstrates significant monoamine oxidase B (MAO-B) inhibition, suggesting substituent bulkiness and hydrophobicity are critical for enzyme interaction .
The methyl-substituted analog (204.18 g/mol) serves as a baseline for structure-activity relationship (SAR) studies.
Synthetic Utility :
- The chloromethyl derivative’s reactivity makes it a key intermediate for synthesizing complex derivatives, such as amides or ethers, as seen in related dihydrocoumarin scaffolds .
Biological Activity
8-(Chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, with the CAS number 484000-52-4, is a synthetic compound belonging to the coumarin family. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant studies, and potential therapeutic applications.
The molecular formula for this compound is C11H7ClO4, with a molecular weight of approximately 238.624 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 401.8 ± 45.0 °C |
| Flash Point | 182.7 ± 27.7 °C |
| LogP | 2.48 |
The primary mechanism through which this compound exhibits its biological effects appears to be the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine, which is particularly relevant in Parkinson's disease pathology.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective inhibitory activity against MAO-B with an IC50 value of approximately 5.46 ± 0.36 µM, showing no significant inhibition of MAO-A even at higher concentrations. This selectivity suggests a potential therapeutic advantage in treating Parkinson's disease without affecting other pathways related to MAO-A activity .
In Vivo Studies
In vivo studies utilizing animal models have further elucidated the anti-parkinsonian effects of this compound. For instance, oral administration of this compound led to significant improvements in motor function in reserpine-induced hypokinesia models .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of related coumarins:
- Monoamine Oxidase Inhibition : A study on a structurally similar compound (8-propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one) showed effective MAO-B inhibition and potential neuroprotective effects against oxidative stress in neuronal cells .
- Neuroprotective Effects : Research indicates that coumarin derivatives can provide neuroprotection by reducing lipid peroxidation and enhancing antioxidant defenses in neuronal tissues .
- Therapeutic Applications : The unique properties of this compound suggest its use as a lead structure for developing new therapeutic agents targeting neurodegenerative diseases such as Parkinson's disease and possibly Alzheimer's disease due to their similar pathophysiological mechanisms .
Q & A
Q. How does the chloromethyl group influence the compound’s bioactivity compared to other substituents (e.g., methyl or propyl)?
- Experimental Design : Conduct comparative assays (e.g., MAO-B inhibition, as in –2) against 8-propyl or 8-methyl analogs. Use molecular docking to assess steric/electronic effects of the chloromethyl group on target binding (e.g., MAO-B’s FAD-binding pocket). Validate with kinetic studies (Km/Vmax) to distinguish competitive vs. non-competitive inhibition .
Q. What contradictions exist in reported data on coumarin derivatives’ metabolic stability, and how can they be resolved for this compound?
- Analysis : Literature (e.g., ) shows substituent-dependent cytochrome P450 interactions. Resolve discrepancies by: (i) Performing microsomal stability assays (rat/human liver microsomes) with LC-MS quantification. (ii) Comparing metabolic pathways (e.g., hydroxylation vs. demethylation) using isotopic labeling. (iii) Cross-referencing with natural coumarins () to identify conserved metabolic liabilities .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s anti-inflammatory potential?
- SAR Workflow :
- Step 1 : Synthesize derivatives with modifications at positions 7 and 8 (e.g., ’s 7-aryl substitutions).
- Step 2 : Screen for COX-2/LOX inhibition ( cites 15-lipoxygenase relevance in cancer).
- Step 3 : Use QSAR models to correlate electronic parameters (Hammett σ) of substituents with activity .
Q. What advanced spectral techniques are required to distinguish this compound from its positional isomers?
- Techniques :
- HRMS : Confirm exact mass (e.g., ’s 220.0463 Da metabolites) and isotopic patterns (Cl’s M+2 peak).
- 2D NMR : Utilize HSQC to assign carbon-proton correlations and differentiate between 8-chloromethyl vs. 7-chloromethyl isomers .
Data Interpretation & Contradictions
Q. How to address conflicting cytotoxicity data in similar coumarin derivatives?
- Resolution Strategy :
- Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and controls (’s chroman-2,4-dione derivatives).
- Evaluate redox behavior : Chloromethyl’s electrophilicity may induce ROS; measure glutathione depletion and mitochondrial membrane potential .
Q. What computational tools are recommended for predicting this compound’s environmental fate?
- Tools :
- EPI Suite : Estimate biodegradation half-life and bioaccumulation potential.
- Density Functional Theory (DFT) : Calculate hydrolysis rates of the chloromethyl group in aquatic environments (’s pesticide degradation protocols) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
